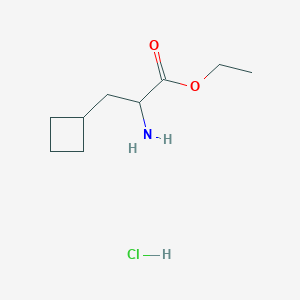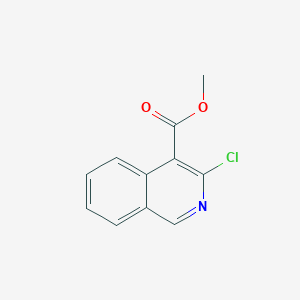
Methyl 3-chloroisoquinoline-4-carboxylate
Übersicht
Beschreibung
“Methyl 3-chloroisoquinoline-4-carboxylate” is a chemical compound with the molecular formula C11H8ClNO21. It is used in pharmaceutical testing2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 3-chloroisoquinoline-4-carboxylate”. However, it is available for purchase for use in pharmaceutical testing2.Molecular Structure Analysis
The molecular structure of “Methyl 3-chloroisoquinoline-4-carboxylate” is represented by the InChI code: 1S/C11H8ClNO2/c1-15-11(14)7-2-3-8-6-13-10(12)5-9(8)4-7/h2-6H,1H31. This represents the arrangement of atoms and their connectivity.
Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 3-chloroisoquinoline-4-carboxylate” are not available in the retrieved data.Physical And Chemical Properties Analysis
“Methyl 3-chloroisoquinoline-4-carboxylate” is a solid substance1. It has a molecular weight of 221.64 g/mol1.Wissenschaftliche Forschungsanwendungen
-
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
- The synthesis of quinoline derivatives involves nucleophilic and electrophilic substitution reactions .
- The results of these applications have led to the production of a wide range of drugs with various therapeutic effects .
-
- Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry .
- They are used in the synthesis of heterocyclic compounds and their biological activity .
- The methods of application include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- The outcomes of these applications have led to the development of greener and more sustainable chemical processes .
-
- Quinoline derivatives are also used in the field of industrial chemistry .
- They are used in the creation of compounds with wide-ranging pharmacological activities .
- The methods of application involve various synthetic routes, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- The outcomes of these applications have contributed to the development of more sustainable industrial processes .
-
- Quinoline derivatives are known to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, and antihypertensive .
- They are used in the synthesis of a wide range of drugs and natural products .
- The methods of application involve various synthetic routes, including multicomponent one-pot reactions .
- The outcomes of these applications have contributed to the development of a wide range of drugs with various therapeutic effects .
-
- Quinoline derivatives are used in the field of bioorganic chemistry .
- They are used in the synthesis of heterocyclic compounds and their biological activity .
- The methods of application include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- The outcomes of these applications have led to the development of a wide range of bioorganic compounds .
-
Chemistry of 2-Chloroquinoline-3-Carbaldehyde and Related Analogs
- This field focuses on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs .
- It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- The methods of application involve various synthetic routes, including multicomponent one-pot reactions .
- The outcomes of these applications have contributed to the development of a wide range of heterocyclic systems .
-
Chemistry of 2-Chloroquinoline-3-Carbaldehyde and Related Analogs
- This field focuses on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs .
- It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- The methods of application involve various synthetic routes, including multicomponent one-pot reactions .
- The outcomes of these applications have contributed to the development of a wide range of heterocyclic systems .
-
- Quinoline derivatives are used in green and clean syntheses .
- They are used in the synthesis of quinoline derivatives using alternative reaction methods .
- The methods of application include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- The outcomes of these applications have led to the development of greener and more sustainable chemical processes .
-
Synthesis of 4-Hydroxy-2-Quinolones
- This field focuses on the synthesis of 4-hydroxy-2-quinolones .
- It involves the reaction of anilines using malonic acid equivalents .
- Other methods include the reaction of anthranilic acid derivatives or alternatively by methods involving hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines .
- The outcomes of these applications have contributed to the development of a wide range of 4-hydroxy-2-quinolones .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell1.
Zukünftige Richtungen
As “Methyl 3-chloroisoquinoline-4-carboxylate” is used in pharmaceutical testing2, future directions could involve its use in the development of new drugs or therapeutic agents. However, specific future applications or research directions are not mentioned in the retrieved data.
Relevant Papers
Unfortunately, the search results did not provide specific peer-reviewed papers related to “Methyl 3-chloroisoquinoline-4-carboxylate”. For more detailed information, I recommend conducting a literature search in scientific databases like PubMed or Web of Science.
Eigenschaften
IUPAC Name |
methyl 3-chloroisoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9-8-5-3-2-4-7(8)6-13-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQIYLQWJRJJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857567 | |
| Record name | Methyl 3-chloroisoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloroisoquinoline-4-carboxylate | |
CAS RN |
1260642-58-7 | |
| Record name | Methyl 3-chloroisoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



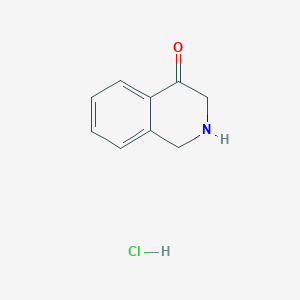
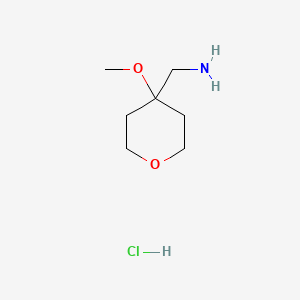
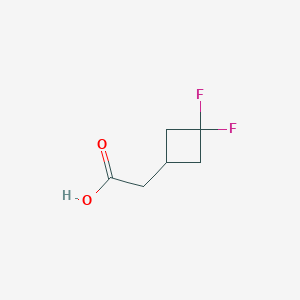
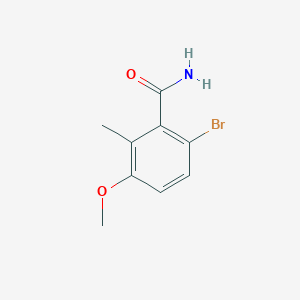
![Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1403954.png)
![6-Ethynylimidazo[1,2-A]pyridine](/img/structure/B1403956.png)
![2,7-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1403957.png)
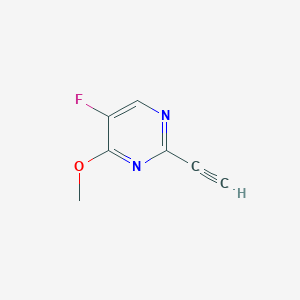
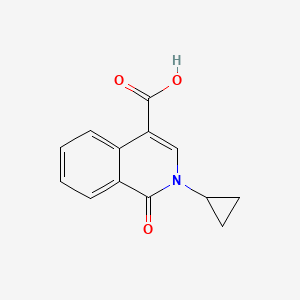
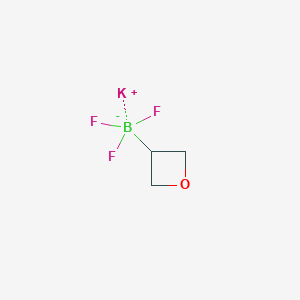
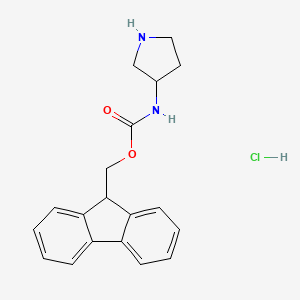
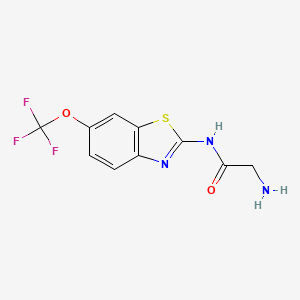
![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)
